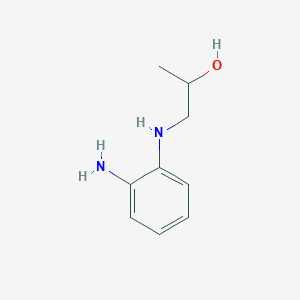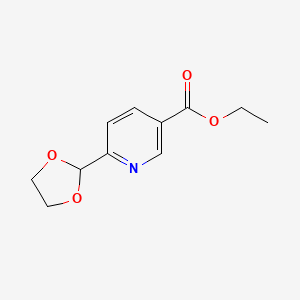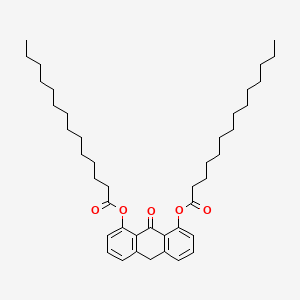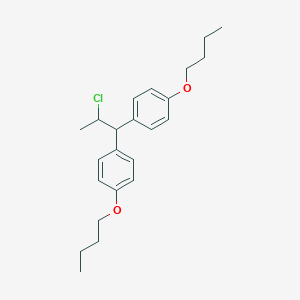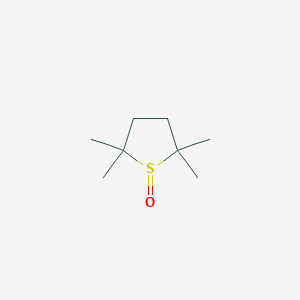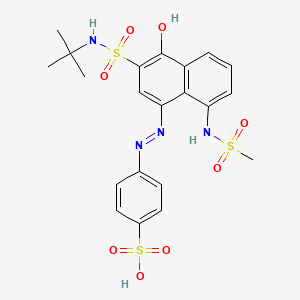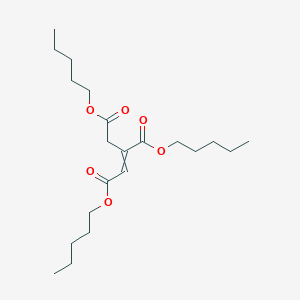
Tripentyl prop-1-ene-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripentyl prop-1-ene-1,2,3-tricarboxylate is an organic compound with the molecular formula C18H30O6. It is also known as tributyl aconitate and is a derivative of aconitic acid. This compound is characterized by its three ester functional groups, which are derived from prop-1-ene-1,2,3-tricarboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tripentyl prop-1-ene-1,2,3-tricarboxylate can be synthesized through the esterification of prop-1-ene-1,2,3-tricarboxylic acid with pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the carboxylic acid groups to ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous reactors may be used to maintain a steady production rate, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tripentyl prop-1-ene-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids in the presence of water and an acid or base catalyst.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and mild heating.
Major Products Formed
Hydrolysis: Prop-1-ene-1,2,3-tricarboxylic acid and pentanol.
Reduction: Corresponding alcohols.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
Tripentyl prop-1-ene-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the production of plasticizers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tripentyl prop-1-ene-1,2,3-tricarboxylate involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the enzyme aconitase, which plays a role in the Krebs cycle. By binding to the active site of the enzyme, the compound prevents the normal substrate from binding, thereby inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Tripentyl prop-1-ene-1,2,3-tricarboxylate can be compared to other similar compounds, such as:
Tributyl aconitate: Similar in structure but with different alkyl groups.
Triethyl aconitate: Another ester derivative of aconitic acid with ethyl groups instead of pentyl groups.
Trimethyl aconitate: Contains methyl groups and exhibits different physical and chemical properties.
The uniqueness of this compound lies in its specific ester groups, which confer distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
64617-29-4 |
|---|---|
Molecular Formula |
C21H36O6 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
tripentyl prop-1-ene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C21H36O6/c1-4-7-10-13-25-19(22)16-18(21(24)27-15-12-9-6-3)17-20(23)26-14-11-8-5-2/h16H,4-15,17H2,1-3H3 |
InChI Key |
NAXNCZCVKSLBJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CC(=CC(=O)OCCCCC)C(=O)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


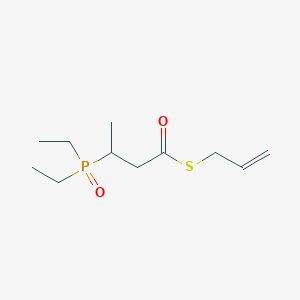
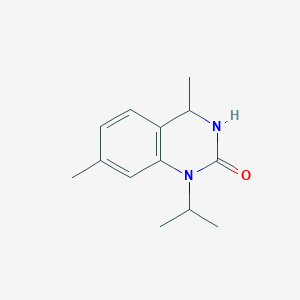
![1-[4-Chloro-2-(1-phenylethenyl)phenyl]methanamine](/img/structure/B14504523.png)
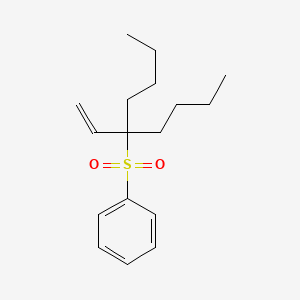
![7-Bromospiro[3.4]oct-5-ene](/img/structure/B14504551.png)



